Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, the structure of some thiophene-based drugs includes a 2-substituted thiophene framework .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, some thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Directed Lithiation and Synthesis Applications
- Directed lithiation techniques involving similar carbamate compounds have been utilized for synthesizing substituted products, demonstrating the potential of "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate" in organic synthesis and the development of novel molecules (Smith, El‐Hiti, & Alshammari, 2013).
Electrochemical and Electrochromic Properties
- Donor–acceptor type monomers related to thiophene exhibit good electrochemical activity, implying that similar structures like "this compound" could be used in developing materials with desirable electrochromic properties (Hu et al., 2013).
Antimicrobial and Antioxidant Studies
- Compounds with thiophene moieties have shown significant antimicrobial and antioxidant activities, suggesting that "this compound" could be explored for potential applications in these areas (Raghavendra et al., 2016).
Anti-proliferative Activity and Tumor Cell Selectivity
- Thiophene derivatives have been identified with pronounced anti-proliferative activity and tumor cell selectivity, indicating the potential of thiophene-based compounds, including "this compound," in cancer research (Thomas et al., 2017).
Learning and Memory Facilitation
- Research on thiophene derivatives has demonstrated effects on learning and memory in mice, pointing towards the neurological application possibilities of "this compound" (Jiang, 2006).
Corrosion Inhibition
- Studies on related phosphonate derivatives have shown potential in corrosion inhibition, suggesting applications for "this compound" in protecting metals against corrosion (Djenane et al., 2019).
Sensing and Detection Applications
- Quantum dots and nano-porphyrin fluorescence sensor systems have been developed for the detection of ethyl carbamate, a carcinogen in fermented foods, indicating the potential use of "this compound" in sensor development for food safety monitoring (Wei et al., 2021).
Mechanism of Action
Future Directions
Thiophene derivatives have a wide range of applications and continue to be a topic of interest in various fields of research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
ethyl N-(2-methoxy-2-thiophen-3-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-14-10(12)11-6-9(13-2)8-4-5-15-7-8/h4-5,7,9H,3,6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUIXISRGZEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CSC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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